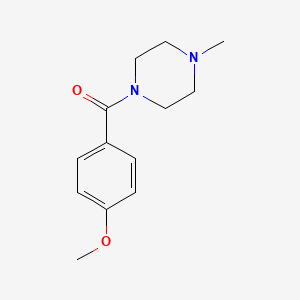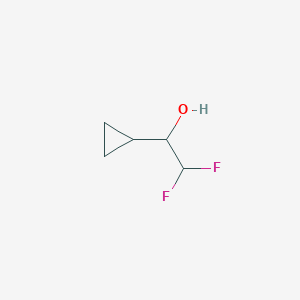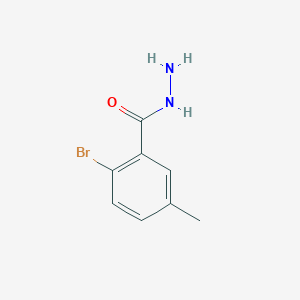![molecular formula C10H20N2 B6617326 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine CAS No. 1500249-51-3](/img/structure/B6617326.png)
1-[(piperidin-1-yl)methyl]cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine (PMCA) is an organic compound that is used in various applications in the field of scientific research. It is a cyclic amine that is composed of a piperidine and a cyclobutane ring, connected by a methylene bridge. PMCA is a colorless liquid that is soluble in water, ethanol, and other organic solvents. It has a wide range of applications in the fields of organic synthesis, catalysis, and drug development. In particular, PMCA has been used in the synthesis of various pharmaceuticals and other compounds. Additionally, PMCA has been used in various biochemical and physiological studies.
Scientific Research Applications
1-[(piperidin-1-yl)methyl]cyclobutan-1-amine has a wide range of applications in the field of scientific research. It has been used in the synthesis of various pharmaceuticals and other compounds. Additionally, 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine has been used in various biochemical and physiological studies. In particular, it has been used to study the effects of drugs on the brain and other organs, as well as to study the effects of various neurotransmitters. Additionally, 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine has been used in the synthesis of various organic compounds, such as chiral compounds, and in the synthesis of various catalysts.
Mechanism of Action
The mechanism of action of 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine is not yet fully understood. However, it is believed that it acts as a competitive inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholine breakdown results in an increase in the levels of acetylcholine in the brain, which can have various effects on the body, including increased alertness and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine are not yet fully understood. However, it is believed that 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine may have a number of beneficial effects on the body. For example, it has been shown to have a protective effect against oxidative stress and to have anti-inflammatory and anti-cancer properties. Additionally, it has been shown to have a protective effect against neuronal damage and to have a positive effect on learning and memory.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine in laboratory experiments include its low toxicity, its solubility in a variety of solvents, and its ability to be synthesized in a variety of ways. Additionally, it has a wide range of applications in the field of scientific research. However, there are some limitations to using 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine in laboratory experiments, such as its low solubility in some solvents, its low reactivity with some compounds, and its instability at high temperatures.
Future Directions
There are a number of potential future directions for the use of 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine in scientific research. For example, further research could be conducted to explore its potential use as an anti-cancer agent or to study its effects on the brain and other organs. Additionally, further research could be conducted to explore its potential use as a catalyst in organic synthesis. Finally, further research could be conducted to explore its potential use in the synthesis of chiral compounds.
Synthesis Methods
1-[(piperidin-1-yl)methyl]cyclobutan-1-amine can be synthesized using a number of different methods. The most common method is a reductive amination reaction between cyclobutanone and piperidine. This reaction is catalyzed by a strong base such as sodium ethoxide, potassium tert-butoxide, or lithium diisopropylamide. Other methods of synthesis include the reaction of cyclobutanone with piperidine in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Additionally, 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine can be synthesized from the reaction of cyclobutanone with an amine in the presence of a strong base such as sodium hydride.
properties
IUPAC Name |
1-(piperidin-1-ylmethyl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-10(5-4-6-10)9-12-7-2-1-3-8-12/h1-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJHHEUWMWYMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B6617243.png)
![[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide](/img/structure/B6617256.png)



![tert-butyl 1-thia-4,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B6617286.png)





![[3-(trifluoromethyl)aziridin-2-yl]methanol](/img/structure/B6617334.png)

